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molecular formula C16H15NO4 B382014 Methyl 2-[(4-methoxybenzoyl)amino]benzoate CAS No. 37619-28-6

Methyl 2-[(4-methoxybenzoyl)amino]benzoate

Cat. No. B382014
M. Wt: 285.29g/mol
InChI Key: IHMUJQKXSXXRSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04394507

Procedure details

A solution of 529.8 g (3.505 mole) methyl anthranilate and 294.4 g 50 weight percent NaOH (3.68 mole) in 3.6 L CH2Cl2 and 1.8 L H2O was stirred in an ice-bath as 627.8 g (3.680 mole) p-anisoyl chloride was added at such rate that the temperature did not exceed 10° C. (time required was 1.25 hr). The mixture was allowed to warm to 23° C. Acetic acid (50 mL) was added to adjust the pH to 5. The layers were separated and the organic layer was washed with 10% aqueous NaHCO3 (1×0.8 L) and brine (1×0.8 L). The residual white solid was recrystallized from 7.0 L boiling material. The product (III) was dried in vacuo at 70° C. for 24 hr to yield 959.7 g (96.0%) white crystalline solid, m.p. 122.5°-124.5° C.
Quantity
529.8 g
Type
reactant
Reaction Step One
Name
Quantity
3.68 mol
Type
reactant
Reaction Step One
Quantity
627.8 g
Type
reactant
Reaction Step One
Quantity
3.6 L
Type
solvent
Reaction Step One
Name
Quantity
1.8 L
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:10][CH3:11])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[OH-].[Na+].[C:14](Cl)(=[O:23])[C:15]1[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=1.C(O)(=O)C>C(Cl)Cl.O>[C:14]([NH:4][C:3]1[C:2](=[CH:8][CH:7]=[CH:6][CH:5]=1)[C:1]([O:10][CH3:11])=[O:9])(=[O:23])[C:15]1[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
529.8 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)OC
Name
Quantity
3.68 mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
627.8 g
Type
reactant
Smiles
C(C1=CC=C(C=C1)OC)(=O)Cl
Name
Quantity
3.6 L
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
1.8 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at such rate that the temperature
CUSTOM
Type
CUSTOM
Details
did not exceed 10° C.
CUSTOM
Type
CUSTOM
Details
(time required was 1.25 hr)
Duration
1.25 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with 10% aqueous NaHCO3 (1×0.8 L) and brine (1×0.8 L)
CUSTOM
Type
CUSTOM
Details
The residual white solid was recrystallized from 7.0 L
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The product (III) was dried in vacuo at 70° C. for 24 hr
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=C(C=C1)OC)(=O)NC=1C(C(=O)OC)=CC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 959.7 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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